4-Isobutylphenol

Descripción general

Descripción

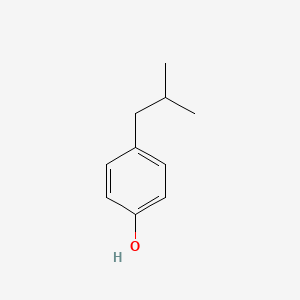

4-Isobutylphenol is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Isobutylphenol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methoxybenzaldehyde reacts with isobutylmagnesium bromide to form the corresponding carbinol. This intermediate is then dehydrated using sulfuric acid to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of phenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Isobutylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different alkylated phenols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alkylated phenols.

Substitution: Halogenated phenols.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

4-Isobutylphenol serves as a key intermediate in the synthesis of various chemical compounds. Its derivatives are synthesized for use in pharmaceuticals and agrochemicals. Recent studies have highlighted its role in catalyzing reactions, particularly in the degradation of ibuprofen, where it acts as a significant product in the catalytic process using palladium nanoparticles supported on titanium dioxide (Pd@TiO₂) .

Table 1: Catalytic Activity of this compound

| Catalyst Type | Reaction Type | Conversion Rate (%) | Time (hours) |

|---|---|---|---|

| Pd@TiO₂ | Ibuprofen degradation | 60 | 7 |

| TiO₂ alone | Ibuprofen degradation | 12 | 1 |

| Pd@TiO₂ | Reduction of 4-Nitrophenol | 90-95 | 2 |

Anticancer Research

Recent research has explored 4-IBPh's potential as an anticancer agent. A study focused on the synthesis of novel derivatives of 2-(4-isobutylphenyl)propanoic acid, which were screened for anticancer activity against HepG2 cell lines. The derivatives exhibited significant cytotoxic effects, indicating that modifications to the 4-IBPh structure can enhance its therapeutic potential .

Case Study: Anticancer Activity

- Compound : Derivatives of 2-(4-isobutylphenyl)propanoic acid

- Target Cell Line : HepG2

- Results : Significant cytotoxicity observed, with some derivatives achieving high efficacy.

Antimicrobial Properties

The antimicrobial activity of compounds derived from 4-IBPh has been documented extensively. A recent study demonstrated that synthesized derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Saccharomyces cerevisiae. The compounds inhibited key enzymes involved in carbohydrate metabolism, showcasing their potential as antidiabetic agents .

Table 2: Antimicrobial Activity of Synthesized Compounds

| Microorganism | Activity Type | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 93.2 |

| Escherichia coli | Bacterial | 73.7 |

| Saccharomyces cerevisiae | Fungal | Significant |

Environmental Applications

The degradation of environmental pollutants is another promising application for 4-IBPh. Its involvement in the photocatalytic degradation of ibuprofen illustrates its utility in environmental chemistry, particularly in wastewater treatment processes . The presence of catalysts enhances the conversion rates significantly, making it an effective compound for mitigating pharmaceutical pollutants.

Toxicological Studies

Despite its beneficial applications, toxicological evaluations are crucial for assessing safety profiles. Studies have indicated that while certain phenolic compounds can exhibit endocrine-disrupting properties, the specific effects of 4-IBPh require further investigation to fully understand its impact on human health and the environment .

Mecanismo De Acción

The mechanism of action of 4-Isobutylphenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For instance, it has been studied for its potential to inhibit oxidative phosphorylation by interacting with mitochondrial enzymes .

Comparación Con Compuestos Similares

- 4-Isobutylphenyl acetate

- 4-Isobutylbenzene

- 4-Isobutylphenyl propionic acid (Ibuprofen)

Comparison: 4-Isobutylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and applications. For example, while 4-Isobutylphenyl propionic acid (Ibuprofen) is widely used as a non-steroidal anti-inflammatory drug, this compound is primarily used in industrial and research settings .

Actividad Biológica

4-Isobutylphenol, also known as 2-(4-isobutylphenyl)propanoic acid, is a compound with significant biological activity, primarily recognized as a derivative of ibuprofen. Its diverse pharmacological properties have been the subject of various studies, which explore its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutyl group attached to a phenolic ring. This structural feature contributes to its biological activity, particularly in modulating inflammatory responses and oxidative stress.

Pharmacological Activities

1. Anti-inflammatory Activity

this compound exhibits notable anti-inflammatory properties. As a non-steroidal anti-inflammatory drug (NSAID), it functions by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain. Studies have shown that derivatives of this compound can significantly reduce inflammatory markers in various experimental models .

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. The antioxidant potential is often compared to that of well-known antioxidants like vitamin E, with some derivatives showing enhanced activity .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Arylpropionic acid derivatives, including this compound, have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Detailed Research Findings

- A study highlighted the synthesis of new thiazolidine-4-one derivatives from this compound, which exhibited improved antioxidant properties compared to ibuprofen. The most active compounds showed radical scavenging abilities significantly higher than ibuprofen, indicating the potential for developing more effective anti-inflammatory drugs .

- Another research focused on the electrochemical synthesis of ibuprofen from 1-chloro-(4-isobutylphenyl)ethane using greener methods. This approach not only enhances yield but also emphasizes the environmental benefits of utilizing such compounds in pharmaceutical applications .

Propiedades

IUPAC Name |

4-(2-methylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEHXPCZWFXRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961893 | |

| Record name | 4-(2-Methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-74-2 | |

| Record name | 4-Isobutylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.